

H-His(Trt)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-His(Trt)-OH*

Cat. No.: *B554886*

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Central Identifier: CAS Number: 35146-32-8 Molecular Formula: $C_{25}H_{23}N_3O_2$

This technical guide provides an in-depth overview of **H-His(Trt)-OH**, a critical building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, applications, and experimental usage.

Core Compound Data

H-His(Trt)-OH, also known as N(im)-Trityl-L-histidine, is a derivative of the amino acid L-histidine where the imidazole side chain is protected by a trityl group. This protection is essential for preventing undesirable side reactions during peptide synthesis.

Property	Value	Source(s)
CAS Number	35146-32-8	[1]
Molecular Formula	C ₂₅ H ₂₃ N ₃ O ₂	[2]
Molecular Weight	397.47 g/mol	[3]
Appearance	White to off-white solid powder	[3]
Melting Point	210 °C	[3]
Solubility	Soluble in DMSO. Better solubility in water and can also be dissolved in organic solvents.	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **H-His(Trt)-OH** is in its N α -Fmoc protected form, Fmoc-His(Trt)-OH, for solid-phase peptide synthesis (SPPS). The bulky trityl group on the imidazole side chain of histidine serves a crucial function by preventing side reactions and minimizing racemization during the coupling process. Histidine is particularly susceptible to racemization, which can compromise the stereochemical integrity of the final peptide.

The Challenge of Racemization

During peptide coupling, the activation of the carboxylic acid of the incoming amino acid can lead to the epimerization of the α -carbon, particularly in the case of histidine. The imidazole ring can act as a base, facilitating the abstraction of the α -proton. The trityl group, by sterically hindering the imidazole nitrogen, helps to mitigate this issue, although the risk is not entirely eliminated.

The choice of coupling reagent and conditions significantly impacts the degree of racemization. For instance, coupling Fmoc-His(Trt)-OH with DIC/Oxyma at 55°C can lead to as much as 31.0% of the D-histidine isomer, whereas using DEPBT as the coupling reagent is known to remarkably resist racemization.

Coupling Reagent/Conditions	D-Histidine Formation (%)	Peptide Context	Source(s)
DIC/Oxyma (at 55°C)	31.0	Model Dipeptide	
HBTU/HOBt/DIEA	6.8	Liraglutide	
TBTU/DIPEA	3.9	Z-Ala-His-Pro-OH	
DEPBT/DIEA	0.8	Z-Ala-His-Pro-OH	

Experimental Protocols

Incorporation of Fmoc-His(Trt)-OH in SPPS

This protocol outlines the general steps for coupling Fmoc-His(Trt)-OH to a growing peptide chain on a solid support.

Materials:

- Fmoc-His(Trt)-OH
- Solid-phase resin with N-terminal deprotected amino acid
- Coupling reagent (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF, NMP)
- Washing solvents (e.g., DMF, DCM)

Procedure:

- **Resin Swelling:** Swell the peptide-resin in the synthesis solvent (e.g., DMF) for an appropriate time.
- **Amino Acid Activation:** In a separate vessel, dissolve Fmoc-His(Trt)-OH (typically 2-5 equivalents relative to the resin loading) in the synthesis solvent. Add the coupling reagent (e.g., HBTU, ~0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid). Allow the pre-activation to proceed for a few minutes.
- **Coupling:** Add the activated Fmoc-His(Trt)-OH solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
- **Washing:** After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (e.g., DMF, 3-5 times) and other solvents like DCM to remove excess reagents and byproducts.
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added histidine residue, preparing it for the next coupling cycle.

Cleavage and Trityl Group Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the trityl protecting group from the histidine side chain.

Materials:

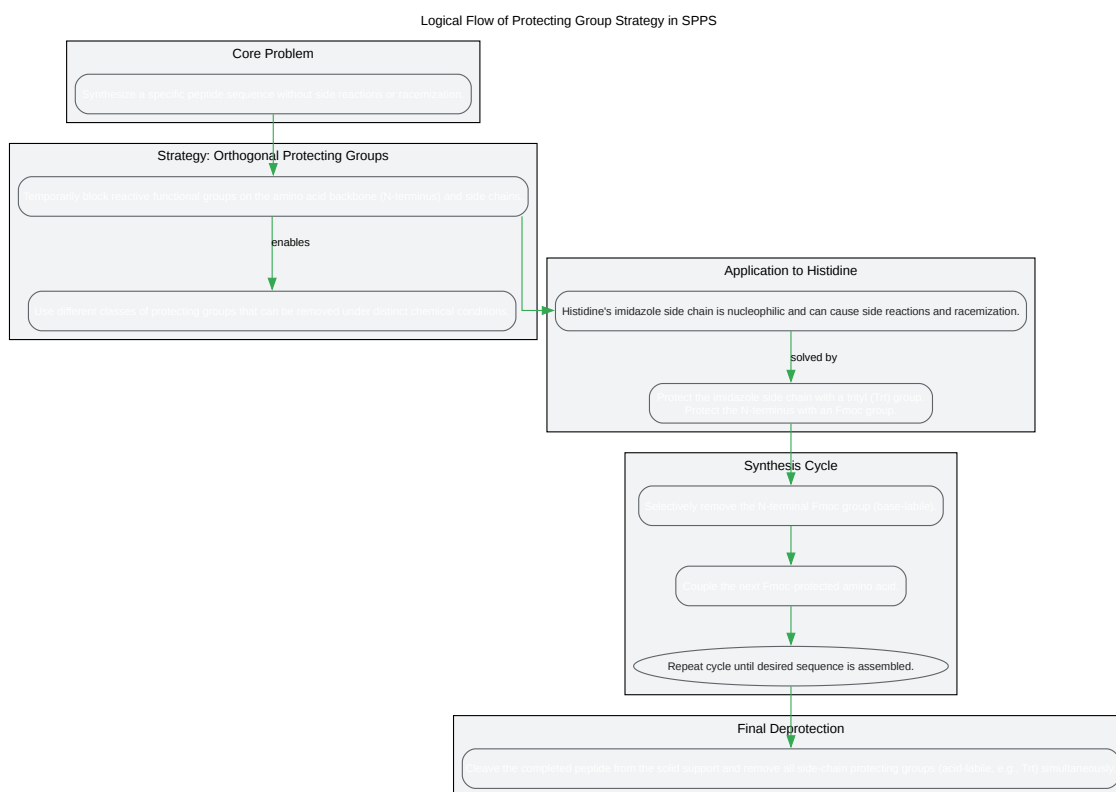
- Peptide-resin with the complete sequence
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
- Cold diethyl ether
- Centrifuge

Procedure:

- **Resin Preparation:** Wash the final peptide-resin with a solvent like DCM and dry it under vacuum.
- **Cleavage:** Treat the dried resin with a freshly prepared cleavage cocktail. The choice of scavengers (like TIS or EDT) is crucial to capture the reactive trityl cations that are released, preventing them from reattaching to other nucleophilic residues like tryptophan.
- **Incubation:** Gently agitate the resin suspension in the cleavage cocktail for 2-3 hours at room temperature.
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.
- **Isolation:** Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove residual scavengers and byproducts.
- **Drying:** Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizing the Rationale and Workflow

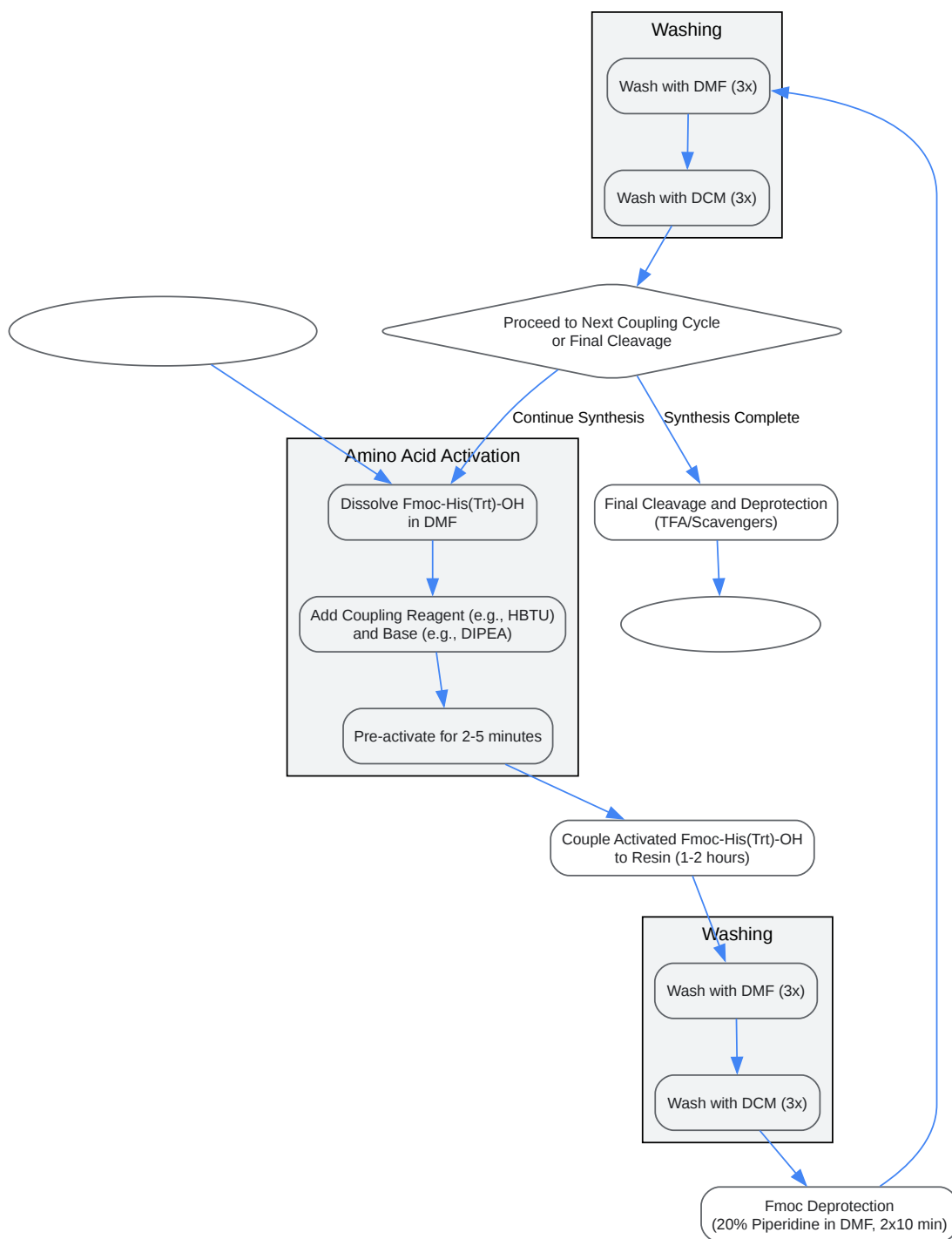
To better understand the strategic use of **H-His(Trt)-OH** in peptide synthesis, the following diagrams illustrate the core principles and a typical experimental workflow.



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Caption: Logic of Protecting Groups in SPPS.

Experimental Workflow for SPPS using Fmoc-His(Trt)-OH

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Caption: SPPS Workflow with Fmoc-His(Trt)-OH.

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